![molecular formula C20H20N2O2S B4533623 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B4533623.png)
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid
Overview
Description
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, also known as MTMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In neuropharmacology, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to modulate neurotransmitter systems and protect against oxidative stress and inflammation. In infectious diseases, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to inhibit viral replication and suppress viral entry into host cells.
Biochemical and physiological effects:
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have various biochemical and physiological effects, including modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. In addition, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and antiviral effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid in lab experiments is its potent biological activity, which allows for the investigation of various cellular and molecular processes. However, one of the limitations of using 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid is its potential toxicity, which may limit its use in certain in vivo experiments.
Future Directions
There are several future directions for the study of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, including the investigation of its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the exact mechanism of action of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid and to optimize its chemical structure for improved biological activity and reduced toxicity. Finally, the development of novel drug delivery systems for 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid may also be an area of future research.
Scientific Research Applications
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and infectious diseases. In cancer research, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to exhibit potent antiviral activity against various viruses, including hepatitis C virus and influenza virus.
properties
IUPAC Name |
2-[[(3-methylthiophen-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-9-11-25-19(15)14-22(13-17-7-4-5-10-21-17)12-16-6-2-3-8-18(16)20(23)24/h2-11H,12-14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBWGTXQQBSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CC=C2C(=O)O)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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